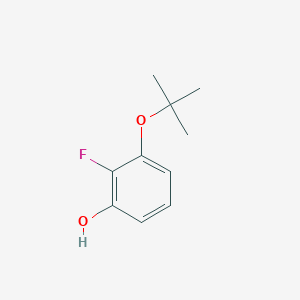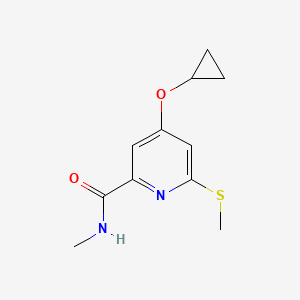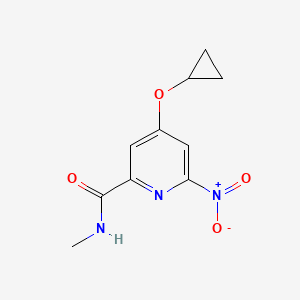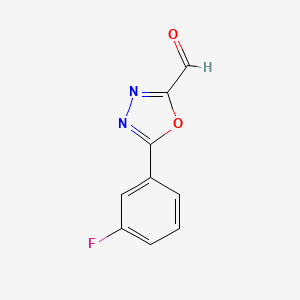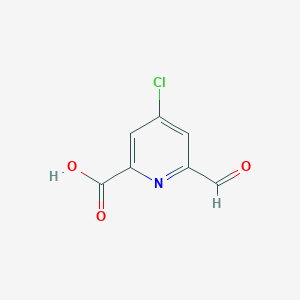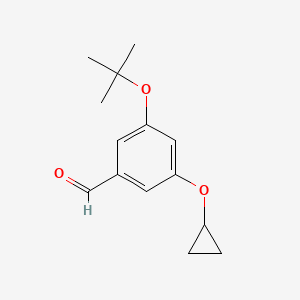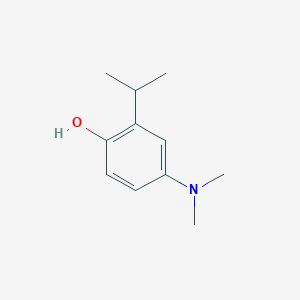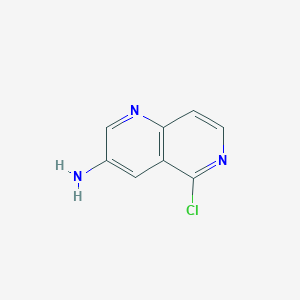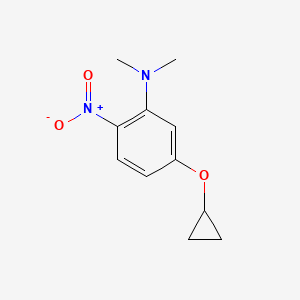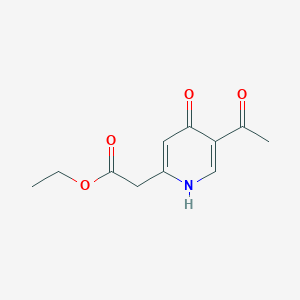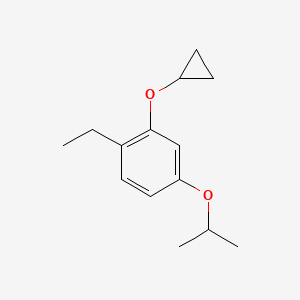
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a benzene ring substituted with cyclopropoxy, ethyl, and isopropoxy groups. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of cyclopropanation reactions to introduce the cyclopropoxy group .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in drug development.
Materials Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s substituents can influence the reactivity of the benzene ring, either activating or deactivating it towards electrophilic attack . The specific pathways and molecular targets depend on the nature of the substituents and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropoxy-2-ethyl-4-isopropoxybenzene: This compound has a similar structure but with different positions of the substituents.
2-Cyclopropoxy-4-ethyl-1-isopropoxybenzene: Another isomer with a different arrangement of the substituents.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-ethyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H20O2/c1-4-11-5-6-13(15-10(2)3)9-14(11)16-12-7-8-12/h5-6,9-10,12H,4,7-8H2,1-3H3 |
InChI Key |
FQQZKGFEYOMZSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


